

A Comprehensive Technical Guide to N-(3-bromo-4-fluorophenyl)acetamide

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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoroacetanilide

Cat. No.: B176197

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Abstract: This technical guide provides an in-depth analysis of N-(3-bromo-4-fluorophenyl)acetamide (CAS No: 1009-75-2), a key halogenated aromatic amide utilized extensively in synthetic chemistry. Primarily serving as a versatile building block, its strategic functionalization with bromine and fluorine atoms makes it a valuable precursor in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This document offers a detailed exploration of its chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and a review of its applications. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for laboratory and industrial applications.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its application in research and development. The compound commonly referred to as **3'-Bromo-4'-fluoroacetanilide** is systematically named under IUPAC conventions to avoid ambiguity.

IUPAC Name: N-(3-bromo-4-fluorophenyl)acetamide^{[1][2][3]}

The nomenclature is derived as follows:

- "acetamide": Refers to the acetyl group ($\text{CH}_3\text{C}=\text{O}$) attached to a nitrogen atom.
- "N(...)": Indicates that the substituent group is bonded to the nitrogen atom of the acetamide.

- "phenyl": The substituent is a benzene ring.
- "3-bromo-4-fluoro": Specifies the positions of the bromine and fluorine atoms on the phenyl ring, relative to the point of attachment of the acetamido group (which is at position 1).

The common name, **3'-Bromo-4'-fluoroacetanilide**, uses a "primed" numbering system to differentiate the phenyl ring atoms from the acetamide group atoms, though this is less common in modern systematic nomenclature.

Caption: Chemical structure of N-(3-bromo-4-fluorophenyl)acetamide.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	1009-75-2	[1][2][4][5][6]
Molecular Formula	C ₈ H ₇ BrFNO	[1][2][4][6]
Molecular Weight	232.05 g/mol	[1][2][4][6]
InChI Key	OMWYNCIQAUQVNM-UHFFFAOYSA-N	[2][6]

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)F)Br |[1][2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is crucial for its handling, purification, and structural confirmation.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline solid/powder	[7][8]
Melting Point	149-152 °C	[8]
Boiling Point	337.9 ± 32.0 °C (Predicted)	[8]
Solubility	Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.	[7]

| pKa | 13.46 ± 0.70 (Predicted) |[7][8] |

Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features based on analysis of analogous compounds.[9][10][11]

- ¹H NMR:** The spectrum is expected to show a sharp singlet for the methyl protons (–CH₃) around δ 2.2 ppm. The amide proton (–NH–) would appear as a broad singlet with a variable chemical shift (typically δ 8-10 ppm). The three aromatic protons will exhibit a complex multiplet pattern due to ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.
- ¹³C NMR:** Key signals include the methyl carbon (around δ 24 ppm), the carbonyl carbon (δ 168-170 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to fluorine and bromine will show characteristic shifts, with the C-F signal being a large doublet due to one-bond C-F coupling.
- Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong C=O stretching absorption (Amide I band) around 1670 cm⁻¹. A sharp N-H stretching peak will be present near 3300 cm⁻¹, and the N-H bend (Amide II band) will appear around 1550 cm⁻¹. C-F and C-Br stretching vibrations will be visible in the fingerprint region (1200-500 cm⁻¹).

- **Mass Spectrometry (MS):** The mass spectrum will display a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z 231 and 233, corresponding to the ^{79}Br and ^{81}Br isotopes, respectively. A common fragmentation pattern is the loss of the acetyl group to give the 3-bromo-4-fluoroaniline fragment ion.

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of N-(3-bromo-4-fluorophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 3-bromo-4-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Caption: General workflow for the synthesis of N-(3-bromo-4-fluorophenyl)acetamide.

Experimental Protocol: N-acetylation of 3-Bromo-4-fluoroaniline

This protocol describes a robust method for the synthesis and purification of the title compound.

Materials:

- 3-Bromo-4-fluoroaniline (1.0 eq)
- Acetyl chloride (1.1 eq)
- Pyridine (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of

aniline). Cool the solution to 0 °C using an ice-water bath.

- **Reagent Addition:** To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). Maintain the temperature at 0 °C during the addition.
 - **Scientist's Note:** Pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the equilibrium towards the product side.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- **Monitoring:** Monitor the reaction's completion by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product spot should be significantly less polar than the starting aniline spot.
- **Workup and Isolation:** Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (approx. 3-4 times the volume of DCM). The product will precipitate as a solid.
 - **Causality Insight:** The product is sparingly soluble in water, while the pyridinium hydrochloride salt and excess reagents are water-soluble. This step effectively quenches the reaction and isolates the crude product.
- **Purification (Self-Validation):** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. Dry the resulting white crystals under vacuum.
- **Characterization:** Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, IR) to compare against expected values.

Applications in Research and Drug Development

N-(3-bromo-4-fluorophenyl)acetamide is not typically an end-product but rather a crucial intermediate or building block.^{[1][7]} Its value lies in the strategic placement of its functional groups, which serve as handles for further molecular elaboration.

- **Pharmaceutical Synthesis:** The N-phenylacetamide scaffold is present in numerous biologically active molecules.^{[12][13][14]} The presence of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.
 - The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to target proteins through favorable electrostatic interactions.
 - The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
- **Agrochemical Research:** Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic scaffolds to enhance efficacy and environmental persistence.
- **Materials Science:** Substituted anilides can be used as precursors for polymers and other advanced materials where tailored electronic properties are required.

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when handling any chemical reagent.

Table 3: Hazard Identification and Precautionary Statements

Hazard Category	GHS Statement Code	Description	Source(s)
Acute Toxicity (Oral)	H302	Harmful if swallowed	[3][4]
Skin Irritation	H315	Causes skin irritation	[3][4][8]
Eye Irritation	H319 / H320	Causes serious eye irritation / Causes eye irritation	[3][4][8]
Respiratory Irritation	H335	May cause respiratory irritation	[3][4][8]
Prevention	P261, P264, P270	Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.	[4][8][15]

| Response | P301+P312, P302+P352 | IF SWALLOWED: Call a POISON CENTER if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. [4][15][16] |

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[16][17] Avoid formation and inhalation of dust.[15][17]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[15][17] Do not allow the product to enter drains or waterways.[16][17]

Conclusion

N-(3-bromo-4-fluorophenyl)acetamide is a synthetically valuable compound whose utility is defined by its strategically functionalized aromatic core. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an important building block for medicinal chemists and researchers in synthetic sciences. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in the laboratory.

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